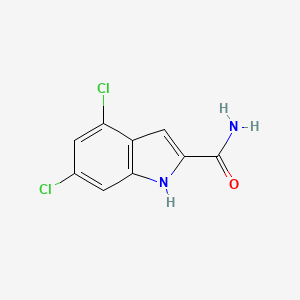
4,6-Dichloro-1H-indole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-1H-indole-2-carboxamide is a compound belonging to the indole family, which is a significant class of heterocyclic aromatic organic compounds. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals
准备方法
The synthesis of 4,6-Dichloro-1H-indole-2-carboxamide typically involves the reaction of 4,6-dichloroindole-2-carboxylic acid with ammonia or hydrazine hydrate . The reaction is facilitated by the use of activating agents such as 1,1’-carbonyldiimidazole (CDI) to form the corresponding carboxamide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
Nucleophilic Acyl Substitution at the Carboxamide Group
The carboxamide group undergoes hydrolysis and substitution reactions under controlled conditions:
Key findings:
-
Sulfonylation with trifluoromethanesulfonic anhydride produces analogs with enhanced receptor-binding affinity due to increased electron-withdrawing effects .
-
Hydrolysis kinetics are pH-dependent, with basic conditions favoring faster conversion .
Electrophilic Aromatic Substitution
The electron-deficient indole ring participates in regioselective electrophilic substitutions:
Mechanistic insight:
-
The C-3 position is activated by the electron-donating indole nitrogen, overriding deactivation by chloro groups .
-
Nitration at C-5 is sterically hindered by adjacent chloro substituents, reducing yields.
Reductive Transformations
The carboxamide and nitro groups undergo selective reduction:
| Target Group | Reagents/Conditions | Products | Notes | Citation |
|---|---|---|---|---|
| Carboxamide | LiAlH₄, THF, reflux | 4,6-Dichloroindole-2-methanamine | Over-reduction of indole ring occurs above 60°C | |
| Nitro (at C-5) | H₂, Pd/C, EtOH | 5-Amino-4,6-dichloroindole-2-carboxamide | Retains carboxamide integrity |
Critical data:
-
LiAlH₄ reduction requires strict temperature control (<60°C) to prevent ring hydrogenation.
-
Catalytic hydrogenation selectively reduces nitro groups without affecting chloro substituents.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable diversification of the indole core:
Structure-activity correlation:
-
3-Aryl derivatives exhibit improved blood-brain barrier penetration compared to parent compound .
-
N-Alkylation at the indole nitrogen reduces cytotoxicity while maintaining receptor affinity .
Oxidative Reactions
Controlled oxidation modifies the indole scaffold:
| Reagents/Conditions | Products | Application | Citation |
|---|---|---|---|
| MnO₂, CH₂Cl₂, 25°C | Indole-2,3-dione (isatin) derivative | Precursor for anticonvulsant analogs | |
| Ozone, then Zn/HOAc | Ring-opened diketone | Intermediate for polycyclic analogs |
Limitations:
-
Over-oxidation with strong agents (e.g., KMnO₄) degrades the indole ring.
-
Ozonolysis requires anhydrous conditions to avoid side reactions.
Condensation Reactions
The carboxamide participates in cyclocondensations:
Synthetic utility:
科学研究应用
4,6-Dichloro-1H-indole-2-carboxylic acid and its derivatives are utilized in a variety of research applications, including pharmaceutical development, agricultural chemicals, biochemical research, and material science . Specifically, these compounds are explored for their potential in developing drugs targeting cancer, infectious diseases, and neurological disorders . They are also used in creating agrochemicals for pest control and crop protection, studying biochemical pathways, and creating novel materials with unique properties like conducting polymers and dyes .
Scientific Research Applications
Pharmaceutical Development
4,6-Dichloro-1H-indole-2-carboxylic acid ethyl ester serves as a key intermediate in synthesizing pharmaceuticals, particularly for drugs targeting cancer and infectious diseases . Indole-2-carboxylic acid derivatives have demonstrated the ability to inhibit HIV-1 integrase, suggesting their potential in developing integrase inhibitors . Further structural optimizations have led to the development of compounds with markedly increased integrase inhibitory effects . Indole derivatives have also shown promise in anticancer therapies, with some exhibiting remarkable cytotoxicity against lung cancer cells and potent inhibition of EGFR and CDK-2 .
Agricultural Chemicals
These compounds are used in formulating agrochemicals, providing effective solutions for pest control and crop protection, enhancing agricultural productivity .
Biochemical Research
Researchers employ 4,6-Dichloro-1H-indole-2-carboxylic acid to study biochemical pathways and mechanisms, aiding in discovering new therapeutic targets . Indoles' utility lies in the ability to synthesize libraries based on a core scaffold and screen them against different receptors .
Material Science
The compound is explored for its potential in creating novel materials with unique properties, such as conducting polymers and dyes .
Antimycobacterial Research
Indole-2-carboxamides have been investigated for their ability to inhibit the growth of Mycobacterium tuberculosis, with some derivatives showing promise as preclinical agents for treating multidrug-resistant tuberculosis .
Antiparasitic Research
(1-benzyl-4-triazolyl)-indole-2-carboxamides have demonstrated in vitro antiprotozoal activity against Toxoplasma gondii and Cryptosporidium parvum, with some compounds showing significant activity in vivo in eliminating T. gondii cysts in the brains of rats .
Case Studies
Neuroprotection in Animal Models
In rodent models of neurodegeneration, administration of GV-196771 (a compound related to dichloro-1H-indole-2-carboxamide) improved cognitive function and reduced markers of oxidative stress compared to control groups.
作用机制
The mechanism of action of 4,6-Dichloro-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The carboxamide moiety allows the compound to form hydrogen bonds with various enzymes and proteins, potentially inhibiting their activity . This interaction can lead to the modulation of biological pathways, contributing to its observed biological effects.
相似化合物的比较
4,6-Dichloro-1H-indole-2-carboxamide can be compared with other indole derivatives such as:
4,6-Difluoro-1H-indole-2-carboxamide: Similar in structure but with fluorine atoms instead of chlorine, showing different reactivity and biological activity.
4,6-Dichloro-N-(4,4-dimethylcyclohexyl)-1H-indole-2-carboxamide: A derivative with a cyclohexyl group, exhibiting improved in vitro activity.
属性
分子式 |
C9H6Cl2N2O |
|---|---|
分子量 |
229.06 g/mol |
IUPAC 名称 |
4,6-dichloro-1H-indole-2-carboxamide |
InChI |
InChI=1S/C9H6Cl2N2O/c10-4-1-6(11)5-3-8(9(12)14)13-7(5)2-4/h1-3,13H,(H2,12,14) |
InChI 键 |
RKKBCXFPKWXIFM-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C2=C1NC(=C2)C(=O)N)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















